Biochemical Strand Transfer IC₅₀ Against Wild-Type and Raltegravir-Resistant HIV-1 Integrase Mutants: MK-0536 vs Raltegravir
In a direct head-to-head biochemical comparison using recombinant HIV-1 integrase enzymes, MK-0536 demonstrated a substantially improved resistance profile relative to raltegravir across all four major clinically relevant RAL-resistance mutations [1]. Against wild-type (WT) integrase, MK-0536 inhibited strand transfer with an IC₅₀ of 33 nM, comparable to RAL's 26 nM [1]. The Y143R mutant was hypersensitive to MK-0536 (IC₅₀ 9.5 nM, a 3.5-fold decrease from WT), whereas RAL showed a 13-fold loss of potency (IC₅₀ 337 nM) [1]. Against the N155H mutant, MK-0536 exhibited minimal impact (IC₅₀ 40 nM, 1.2-fold change), while RAL's IC₅₀ increased to 165 nM (6.3-fold) [1]. The greatest differential was observed against the G140S-Q148H double mutant: MK-0536 IC₅₀ 237 nM (7.2-fold shift) vs RAL IC₅₀ 7,400 nM (285-fold shift) [1]. Against the G118R mutant, MK-0536 retained an IC₅₀ of 20 nM [1].
| Evidence Dimension | Biochemical strand transfer IC₅₀ against recombinant HIV-1 integrase (wild-type and RAL-resistant mutants) |
|---|---|
| Target Compound Data | MK-0536 ST IC₅₀: WT 33 nM, Y143R 9.5 nM, N155H 40 nM, G140S-Q148H 237 nM, G118R 20 nM |
| Comparator Or Baseline | Raltegravir (RAL) ST IC₅₀: WT 26 nM, Y143R 337 nM, N155H 165 nM, G140S-Q148H 7,400 nM |
| Quantified Difference | Fold-change vs WT: Y143R (MK-0536 0.29-fold decrease vs RAL 13-fold increase); N155H (MK-0536 1.2-fold vs RAL 6.3-fold); G140S-Q148H (MK-0536 7.2-fold vs RAL 285-fold); G118R (MK-0536 0.6-fold vs RAL not reported biochemically) |
| Conditions | In vitro strand transfer assay using recombinant purified HIV-1 IN enzymes (400 nM IN, 20 nM DNA substrate, 7.5 mM MgCl₂, pH 7.2, 37°C, 2 h); IC₅₀ values are means of 5–9 independent determinations |
Why This Matters
For researchers procuring an INSTI probe compound to screen against raltegravir-resistant integrase panels, MK-0536's 40-fold lower IC₅₀ against G140S-Q148H (237 nM vs 7,400 nM) and its hypersensitivity to Y143R (9.5 nM)—3.5-fold below WT potency—represent quantifiable, decision-relevant differentiation from raltegravir.
- [1] Métifiot M, Johnson B, Smith S, Zhao XZ, Marchand C, Burke T, Hughes S, Pommier Y. MK-0536 inhibits HIV-1 integrases resistant to raltegravir. Antimicrob Agents Chemother. 2011;55(11):5127–5133. Table 1. doi:10.1128/AAC.05288-11 View Source
